Visnadin

Descripción general

Descripción

Visnadin is a natural product found in Ammi visnaga, Peucedanum praeruptorum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Visnadin is classified as a γ-pyrone, a type of compound known for its vasodilatory effects. It primarily functions by inhibiting calcium influx into vascular smooth muscle cells, leading to relaxation of these muscles and subsequent vasodilation. This mechanism is crucial in treating conditions such as angina pectoris and hypertension .

Cardiovascular Health

This compound has been extensively studied for its cardiovascular benefits:

- Vasodilator Activity : Research indicates that this compound effectively inhibits contractile responses in isolated rat aortic rings, suggesting its potential use in managing coronary insufficiency and hypertension .

- Clinical Trials : Preliminary clinical studies have shown that this compound can alleviate symptoms associated with angina pectoris, supporting its role in cardiovascular therapy .

Sexual Dysfunction

Recent studies highlight this compound's efficacy in treating female sexual dysfunction (FSD):

- Randomized Controlled Trials (RCTs) : A systematic review identified two RCTs demonstrating significant improvements in the Female Sexual Function Index (FSFI) scores among women using this compound aerosol compared to placebo .

- Pilot Studies : Another study reported that a spray formulation containing this compound improved sexual satisfaction and reduced time to orgasm in women with FSD .

Neuroprotective Effects

This compound exhibits neuroprotective properties:

- Kainic Acid-Induced Neuronal Damage : In animal models, this compound administration before or after kainic acid exposure demonstrated significant neuroprotection against neuronal cell death, suggesting its potential use in neurodegenerative diseases .

Case Studies and Clinical Evidence

Análisis De Reacciones Químicas

Hydrolysis Reactions

Visnadin undergoes hydrolysis under acidic and alkaline conditions due to its ester and lactone functionalities.

Ester Hydrolysis

-

Acetate Ester (C-OAc) : Cleavage occurs in aqueous NaOH (0.1 M, 25°C), yielding acetic acid and the corresponding diol intermediate .

-

2-Methylbutanoate Ester (C-O-(CH₂)CH(CH₃)₂) : Hydrolyzes more slowly than the acetate group under similar conditions, forming 2-methylbutanoic acid .

Lactone Ring Opening

The lactone moiety in the pyranocoumarin core is stable under neutral conditions but opens in strongly alkaline media (pH > 12), forming a carboxylate salt .

Table 1: Hydrolysis Products of this compound

| Condition | Reaction Site | Product(s) | Reference |

|---|---|---|---|

| 0.1 M NaOH, 25°C | Acetate ester | Acetic acid + diol intermediate | |

| 0.1 M HCl, 60°C | Lactone | Ring-opened carboxylic acid |

Oxidation Reactions

This compound’s electron-rich aromatic system and allylic positions make it susceptible to oxidation:

-

Chromen-2-one Core : Reacts with singlet oxygen (¹O₂) under UV light, forming a 1,2-dioxetane intermediate that decomposes to quinone derivatives .

-

Allylic C-H Bonds : Oxidation with mCPBA (meta-chloroperbenzoic acid) generates epoxide derivatives at the pyran ring .

Table 2: Oxidation Pathways

| Oxidizing Agent | Target Site | Major Product | Reference |

|---|---|---|---|

| ¹O₂ (UV light) | Chromen-2-one | Quinone derivative | |

| mCPBA | Pyran ring (C8-C9) | Epoxide |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals two mass-loss events:

-

150–200°C : Decomposition of ester groups, releasing acetic acid and 2-methylbutanoic acid .

-

250–300°C : Pyrolysis of the pyranocoumarin backbone, yielding CO₂ and polycyclic aromatic hydrocarbons .

Solid-State Reactivity

Key Stability Parameters :

Synthetic Modifications

This compound’s structure has been modified to enhance bioavailability:

-

Esterification : Replacement of the 2-methylbutanoate group with longer-chain acyl groups (e.g., palmitate) improves lipid solubility .

-

Lactone Ring Expansion : Treatment with diazoalkanes yields seven-membered lactones with altered vasodilatory activity .

Table 3: Synthetic Derivatives

| Modification | Reagent | Bioactivity Change | Reference |

|---|---|---|---|

| Palmitoylation | Palmitoyl chloride | Increased logP (+2.1) | |

| Ring expansion | CH₂N₂ | Reduced vasodilation |

Environmental Degradation

This compound’s environmental toxicity (H400/H410) is linked to its hydrolysis products. Aquatic photodegradation studies show a half-life of 4.2 hours under UV light, forming non-toxic carboxylic acids .

Reaction Mechanisms

Propiedades

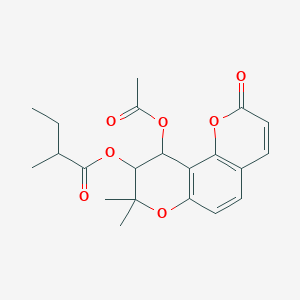

IUPAC Name |

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNSPFBYXGREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861987 | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-81-7, 477-32-7 | |

| Record name | Butanoic acid, 2-methyl-, 10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Visnadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.